4-Amino-1,6-naphthyridine-3-carbonitrile
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Overview
Description
4-Amino-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,6-naphthyridine-3-carbonitrile typically involves the reaction of ketones, malononitrile, and amines. One common method is the grindstone chemistry approach, which involves grinding these reactants in a mortar and pestle at room temperature . This method is solvent-free and catalyst-free, making it an environmentally friendly option .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to scale up the production. The use of eco-friendly solvents and catalysts, as well as optimization of reaction conditions, are key considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
4-Amino-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 4-Amino-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with DNA replication in cancer cells . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Shares the core structure but lacks the amino and cyano groups.
1,8-Naphthyridine: Another isomer with different nitrogen atom positions.
4-Amino-1,8-naphthyridine-3-carbonitrile: Similar structure with different nitrogen atom arrangement
Uniqueness
4-Amino-1,6-naphthyridine-3-carbonitrile is unique due to its specific functional groups (amino and cyano) and their positions on the naphthyridine ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6N4 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-amino-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-3-6-4-13-8-1-2-12-5-7(8)9(6)11/h1-2,4-5H,(H2,11,13) |
InChI Key |
QHRYSTGMRWUGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)C#N)N |
Origin of Product |
United States |
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